molecular formula C22H21FN6 B2745310 N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-88-6

N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2745310
CAS RN: 946288-88-6
M. Wt: 388.45
InChI Key: OCRXAYBBQHVOJI-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound . It is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . This class of compounds has been explored for their antitubercular properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of this compound is complex, with aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The exact structure would need to be determined through further analysis.

Scientific Research Applications

Antibacterial Activity

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been achieved through a straightforward route. Researchers combined piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives to obtain these compounds with yields ranging from 55% to 92%. The synthesized compounds were characterized using ^1H and ^13C NMR and mass spectra .

Among these derivatives, one compound demonstrated antibacterial activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. This finding highlights the potential of this compound as an antimicrobial agent.

Liquid Chromatography and Electrochemical Detection

N-(4-fluorophenyl)piperidin-4-amine has been studied in the context of liquid chromatography and electrochemical detection. Researchers focused on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.

Piperidine-Based Compounds and Antioxidant Action

The piperidine nucleus plays a crucial role in drug discovery. Piperine, a true alkaloid containing a piperidine moiety, is found in plants of the Piperaceae family. It exhibits powerful antioxidant action by inhibiting or suppressing free radicals .

Antimalarial Potential

Emerging resistance to artemisinins and their combinations in malaria chemotherapy necessitates the search for novel antimalarial molecules. Synthetic 1,4-disubstituted piperidines with simple molecular structures have been evaluated. These compounds hold promise as safe and efficacious antimalarial agents .

Structure–Activity Relationships

Studies have indicated that the ether linkage between quinoline and piperidine is crucial for inhibitory effects. Understanding these relationships can guide the design of more effective compounds .

Pharmacological Applications

The isoxazole ring, a key structural scaffold in many pharmacologically active drugs, includes derivatives like 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole. This intermediate product is essential in the synthesis of paliperidone, a primary active metabolite of the older antipsychotic risperidone .

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the available literature, compounds in the 7H-Pyrrolo[2,3-d]pyrimidine class have been studied for their antitubercular properties . They have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Future Directions

The future directions for this compound could involve further exploration of its antitubercular properties, given the promising results seen with similar compounds . Additionally, modifications to the molecular structure could be explored to optimize its drug-likeness and improve its efficacy .

properties

IUPAC Name

N-(4-fluorophenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6/c23-16-9-11-17(12-10-16)25-20-19-15-24-29(18-7-3-1-4-8-18)21(19)27-22(26-20)28-13-5-2-6-14-28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRXAYBBQHVOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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